![molecular formula C15H13ClFN3O2 B2930162 2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide CAS No. 1394664-54-0](/img/structure/B2930162.png)
2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide is a synthetic organic compound that features a chlorophenyl group, a fluoropyridinyl group, and a formamido group attached to a propanamide backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the chlorophenyl intermediate: Starting with a chlorobenzene derivative, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the fluoropyridinyl group: This step might involve nucleophilic substitution reactions where a fluoropyridine derivative is attached to the intermediate.
Formation of the formamido group: This can be achieved through amide bond formation reactions, often using reagents like carbodiimides or coupling agents.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings or the amide group.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities if present.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)formamido]propanamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Exploration as a potential therapeutic agent due to its structural features.
Industry: Use in the synthesis of advanced materials or as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3-Chlorophenyl)-2-(pyridin-4-yl)propanamide: Lacks the fluorine atom, which might affect its biological activity.
2-(3-Chlorophenyl)-2-[(2-fluoropyridin-4-yl)amino]propanamide: Similar structure but with an amino group instead of a formamido group.
Uniqueness
The presence of both the chlorophenyl and fluoropyridinyl groups, along with the formamido functionality, might confer unique properties in terms of binding affinity, selectivity, and overall biological activity.
Eigenschaften
IUPAC Name |
N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]-2-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFN3O2/c1-15(14(18)22,10-3-2-4-11(16)8-10)20-13(21)9-5-6-19-12(17)7-9/h2-8H,1H3,(H2,18,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVUBODSEAVZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)C2=CC(=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-methoxyphenyl)methyl]-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2930082.png)

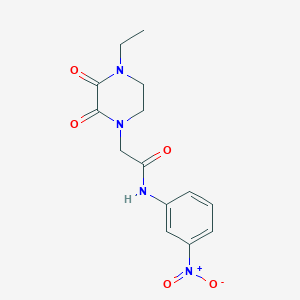
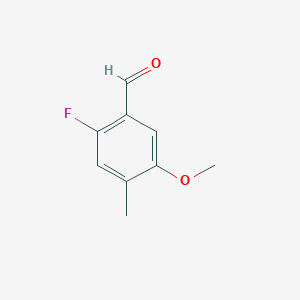
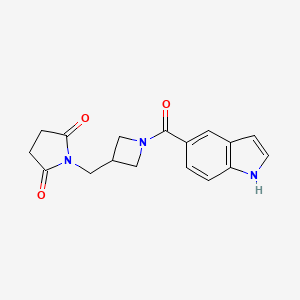
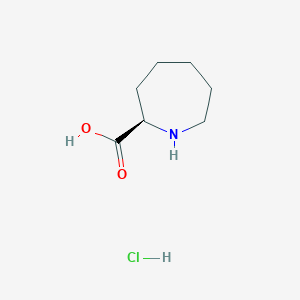
![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)

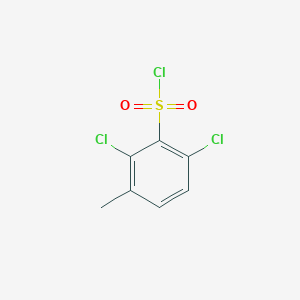
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2930098.png)
![1-[(5-methyl-1,2-oxazol-4-yl)methyl]-4-(pyrrolidine-1-sulfonyl)piperazine](/img/structure/B2930099.png)
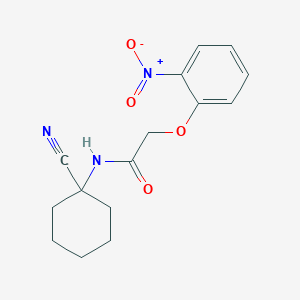
![{5-[(6,7-Dimethoxy-2H-1,3-benzodioxol-5-YL)methyl]-4,5-dihydro-1,2-oxazol-3-YL}methanol](/img/structure/B2930102.png)
